[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Beschreibung
This compound is a hybrid heterocyclic molecule featuring a 1,3-oxazole core fused with a 1,2,3-triazole moiety. The oxazole ring is substituted with a 4-ethoxy-3-methoxyphenyl group at position 2 and a methyl group at position 3. The triazole component is substituted with a 4-ethylphenyl group at position 1 and a methyl group at position 5, esterified via a carboxylate linker. Such dual heterocyclic architectures are common in medicinal chemistry due to their bioisosteric properties and metabolic stability .
Synthetic routes for analogous compounds typically involve:
Eigenschaften
IUPAC Name |
[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-6-18-8-11-20(12-9-18)30-16(3)24(28-29-30)26(31)34-15-21-17(4)35-25(27-21)19-10-13-22(33-7-2)23(14-19)32-5/h8-14H,6-7,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUXETCRJBCBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C=C4)OCC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with structurally related derivatives from the literature.
Table 1: Structural and Functional Comparison
Key Findings :
Methyl groups at both triazole and oxazole positions likely reduce metabolic degradation, as seen in methyl-substituted triazoles with prolonged half-lives .
Structural Analogues: The carboxamide-linked triazole derivative () shows higher kinase inhibition than ester-linked analogs, suggesting that linker chemistry critically modulates target engagement.
Synthetic Challenges :
- The target compound’s bulky 4-ethylphenyl group on the triazole ring may complicate regioselective synthesis, a common issue in triazole chemistry .
Computational and Experimental Validation
- Similarity Analysis : Topology-based methods (e.g., DeepWalk) classify the target compound within the "triazole-oxazole kinase inhibitor" cluster, sharing >70% structural similarity with EGFR inhibitors ().
- Crystallographic Data : SHELXL refinements () of analogous triazole derivatives confirm planar geometries, critical for π-π stacking interactions in kinase binding pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
